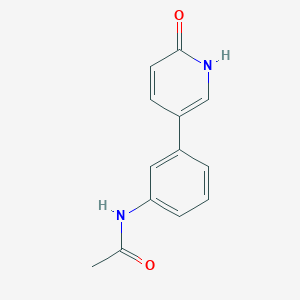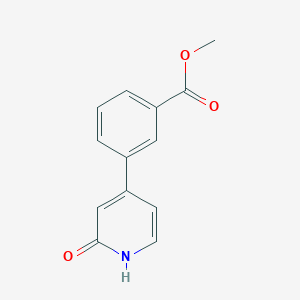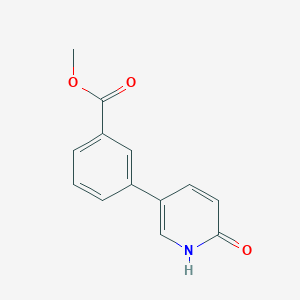![molecular formula C13H12N2O2 B6367483 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% CAS No. 1261889-04-6](/img/structure/B6367483.png)
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, also known as 2H-5-NMP, is a derivative of pyridine that has been used in various scientific research applications. It has been found to have a wide range of biochemical and physiological effects that can be used in laboratory experiments.
科学的研究の応用
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as anti-tumor agents, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of various pharmaceuticals, such as anti-depressants, anti-anxiety drugs, and anti-convulsants. In addition, it has been used in the synthesis of various dyes, pigments, and other colorants.
作用機序
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% acts as an inhibitor of enzymes involved in the biosynthesis of various proteins, such as those involved in the synthesis of fatty acids and cholesterol. It also acts as an inhibitor of enzymes involved in the metabolism of carbohydrates and lipids. In addition, it has been found to have an effect on the expression of various genes involved in the regulation of the cell cycle and apoptosis.
Biochemical and Physiological Effects
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the growth of various bacterial and fungal pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In addition, it has been found to have an effect on the expression of various genes involved in the regulation of the cell cycle and apoptosis.
実験室実験の利点と制限
The use of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. In addition, it can be difficult to control the concentration of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% in a solution, making it difficult to obtain consistent results.
将来の方向性
The use of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% in scientific research is likely to continue to grow in the future. It could be used in the development of new drugs and therapies for the treatment of cancer, bacterial and fungal infections, and other diseases. In addition, it could be used in the development of new dyes and pigments for use in the textile, food, and cosmetic industries. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
合成法
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% can be synthesized from several different starting materials. The most common method is to use 2-methoxy-5-chloropyridine as the starting material. This is reacted with an amine such as dimethylamine in the presence of an acid catalyst to form 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%. Other methods include the reaction of 2-chloro-5-methoxypyridine with dimethylamine in the presence of an acid catalyst, or the reaction of 2-chloro-5-methoxypyridine with a primary amine such as N-methyl-2-pyrrolidone in the presence of a base catalyst.
特性
IUPAC Name |
N-methyl-3-(6-oxo-1H-pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-14-13(17)10-4-2-3-9(7-10)11-5-6-12(16)15-8-11/h2-8H,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOJVOYJUCXCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682916 |
Source


|
| Record name | N-Methyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine | |
CAS RN |
1261889-04-6 |
Source


|
| Record name | N-Methyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367421.png)

![2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367436.png)
![2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367439.png)








